Cas no 878424-30-7 (2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde)

2,5-Dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde is a heterocyclic aldehyde compound featuring a pyrrole core substituted with methyl groups at the 2- and 5-positions and a pyridinylmethyl moiety at the 1-position. The aldehyde functional group at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structural features, including the electron-rich pyrrole ring and the pyridine substituent, contribute to its utility in coordination chemistry and as a building block for complex molecular architectures. The compound’s well-defined reactivity profile and stability under standard conditions make it suitable for use in controlled synthetic applications.
2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde structure
878424-30-7 structure
Product Name:2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde
CAS No:878424-30-7
MF:C13H14N2O
MW:214.263062953949
MDL:MFCD07186504
CID:1071646
PubChem ID:3163388
Update Time:2025-11-01

2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde
    • 2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carbaldehyde
    • 2,5-Dimethyl-1-pyridin-3-ylmethyl-1H-pyrrole-3-carbaldehyde
    • 2,4-DIMETHYL-1-AZACARBAZOLE-3-PROPIONIC ACID ETHYL ESTER
    • BB_SC-4819
    • 2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde
    • AKOS000100683
    • CS-0315498
    • 2,5-dimethyl-1-pyridin-3-ylmethyl-1h-pyrrole-3-carboxaldehyde
    • FT-0677784
    • 2,5-Dimethyl-1-(3-pyridinylmethyl)-1H-pyrrole-3-carbaldehyde, AldrichCPR
    • VS-03140
    • SB62388
    • 2,5-DIMETHYL-1-(3-PYRIDINYLMETHYL)-1H-PYRROLE-3-CARBALDEHYDE
    • MFCD07186504
    • A862390
    • 878424-30-7
    • BB 0217872
    • DTXSID10390343
    • BBL011973
    • STK802691
    • DA-19626
    • MDL: MFCD07186504
    • Inchi: 1S/C13H14N2O/c1-10-6-13(9-16)11(2)15(10)8-12-4-3-5-14-7-12/h3-7,9H,8H2,1-2H3
    • InChI Key: QCCWCMMYKNHTOT-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(C)N(CC2C=NC=CC=2)C=1C

Computed Properties

  • Exact Mass: 214.11100
  • Monoisotopic Mass: 214.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • PSA: 34.89000
  • LogP: 2.36070

2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde Related Literature

Additional information on 2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde

Introduction to 2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde (CAS No. 878424-30-7) and Its Emerging Applications in Chemical Biology

2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde, identified by its CAS number 878424-30-7, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This heterocyclic aldehyde derivative combines a pyrrole core with a pyridine substituent, making it a promising scaffold for the development of novel bioactive molecules. The compound’s dual functionality—exhibiting both aldehyde reactivity and aromatic stacking interactions—has positioned it as a versatile building block in medicinal chemistry and drug discovery initiatives.

The pyridine moiety in 2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde plays a crucial role in modulating its interactions with biological targets. Pyridine-based compounds are widely recognized for their ability to engage with proteins and enzymes through hydrogen bonding and hydrophobic interactions, which is essential for achieving high affinity and selectivity in drug design. Recent studies have highlighted the potential of pyridine-pyrrole hybrids as inhibitors of kinases, proteases, and other therapeutic targets, underscoring the compound’s relevance in modern drug development pipelines.

The aldehyde group at the 3-position of the pyrrole ring in 2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde serves as a reactive handle for further functionalization. This feature enables the compound to participate in condensation reactions, such as Schiff base formation, which is a common strategy for generating more intricate molecular architectures. Such modifications have been exploited to create libraries of derivatives with tailored biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality also facilitates cross-coupling reactions, allowing for the introduction of diverse substituents that can fine-tune pharmacokinetic profiles.

Recent advancements in computational chemistry have further enhanced the utility of 2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde as a drug-like scaffold. Molecular docking simulations have demonstrated its potential binding to various protein targets, including those implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to interact with these targets through multiple non-covalent bonds has been computationally validated, providing a strong rationale for experimental validation. These virtual screening approaches have accelerated the identification of lead compounds for further optimization.

In vitro studies have begun to elucidate the mechanistic aspects of 2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde’s bioactivity. Initial experiments suggest that the compound exerts its effects by modulating intracellular signaling pathways associated with inflammation and cell proliferation. The presence of both pyrrole and pyridine moieties appears to contribute to its multitarget engagement capability, which is increasingly recognized as a key strategy in overcoming drug resistance. Additionally, the compound’s aldehyde group has been explored for its potential role in post-translational modifications, such as protein glycation or ubiquitination, which are critical processes in disease pathogenesis.

The synthesis of 2,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrole-3-carbaldehyde represents another area of active investigation. Modern synthetic methodologies have enabled more efficient and scalable production routes for this complex molecule. Transition-metal-catalyzed cross-coupling reactions have been particularly valuable in constructing the pyridine-pyrrole core structure with high precision. These advances have not only improved yield but also reduced costs associated with producing sufficient quantities for preclinical studies.

The growing interest in 2,5-dimethyl-1-[(pyridin-3-yli)methyl]-1H-pyrrole-(CAS No. 878424307) underscores its potential as a next-generation pharmacophore. As research continues to uncover new biological functions and synthetic possibilities, this compound is poised to play an integral role in addressing unmet medical needs across multiple therapeutic areas. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its therapeutic promise.

Future directions may include exploring the compound’s role in epigenetic modulation or as a tool for studying protein-protein interactions. The unique structural features of 2,5-dimethyl-l[(pyridine(yl)methyI)-lH-pyrrolle-(CAS No 878424307) make it an attractive candidate for developing probes that can visualize or inhibit specific biological processes at the molecular level.

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